molecular formula C18H19N3O3 B11362230 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11362230
M. Wt: 325.4 g/mol
InChI Key: HIQPXESFHXHFQU-UHFFFAOYSA-N
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Description

The compound 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic molecule that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the benzimidazole and benzodioxole moieties suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using a benzodioxole derivative.

    Methylation: The final step involves the methylation of the benzimidazole core to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can also occur, potentially affecting the benzodioxole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzimidazole and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound is of interest due to its potential anticancer properties. Studies have shown that similar benzimidazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .

Medicine

In medicine, the compound is being explored for its potential use in developing new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

Industrially, the compound could be used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism by which 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE exerts its effects is likely related to its interaction with cellular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known microtubule-targeting agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its combined benzimidazole and benzodioxole moieties, which confer distinct biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

5-[(1,3-benzodioxol-5-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C18H19N3O3/c1-20-14-5-3-12(7-15(14)21(2)18(20)22)9-19-10-13-4-6-16-17(8-13)24-11-23-16/h3-8,19H,9-11H2,1-2H3

InChI Key

HIQPXESFHXHFQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)N(C1=O)C

Origin of Product

United States

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